molecular formula C13H18N2O2S B13233679 5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole

5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole

Cat. No.: B13233679
M. Wt: 266.36 g/mol
InChI Key: SVHXJHKQTRHUPO-UHFFFAOYSA-N
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Description

5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes a pyrrole ring fused with another ring, making it a bicyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.

Another method is the Hantzsch pyrrole synthesis, which involves the reaction between primary amines, β-dicarbonyl compounds, and α-halo ketones . This method has been rejuvenated with the use of non-conventional conditions, such as solid-phase synthesis, sonochemistry, and photoredox catalysis.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The Paal-Knorr and Hantzsch methods are both suitable for industrial production due to their simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve reagents such as alkyl halides and sulfonyl chlorides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrrole compounds.

Mechanism of Action

The mechanism of action of 5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole and pyrrolidine derivatives, such as:

Uniqueness

5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole is unique due to its specific structure and the presence of the 3-methylbenzenesulfonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H18N2O2S

Molecular Weight

266.36 g/mol

IUPAC Name

5-(3-methylphenyl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole

InChI

InChI=1S/C13H18N2O2S/c1-10-3-2-4-12(7-10)18(16,17)15-8-11-5-6-14-13(11)9-15/h2-4,7,11,13-14H,5-6,8-9H2,1H3

InChI Key

SVHXJHKQTRHUPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CC3CCNC3C2

Origin of Product

United States

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